2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid
CAS No.:
Cat. No.: VC17776570
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO2/c1-9(2)4-10(5-9)6-11-3-7(10)8(12)13/h7,11H,3-6H2,1-2H3,(H,12,13) |
| Standard InChI Key | IXVUDOXRQJDKQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(C1)CNCC2C(=O)O)C |
Introduction
Synthetic Methodologies
Annulation Strategies
Three primary synthetic routes have been developed for related azaspiro[3.4]octane systems, as exemplified by Singh et al. (2019) :
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Cyclopentane Annulation: Utilizes cyclopropane-opening reactions with nitrogen nucleophiles.
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Four-Membered Ring Construction: Involves [2+2] cycloadditions or ring-expansion reactions.
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Tandem Cyclization- Functionalization: Combines ring formation with introduction of methyl and carboxyl groups.
For 2,2-dimethyl derivatives, pre-functionalization of starting materials with methyl groups prior to spirocyclization has proven effective. A representative protocol involves:
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Methylation of Cyclopropane Precursors: Treatment of 1-aminocyclopropanecarboxylic acid with methylating agents (e.g., Me₂SO₄).
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Spirocyclization: Acid-catalyzed intramolecular cyclization to form the azaspiro framework.
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Carboxyl Group Introduction: Oxidation of a terminal alkene or hydrolysis of a nitrile group at position 8 .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclopentane Annulation | 45–52 | >95% | Minimal chromatography | Low functional group tolerance |
| Four-Membered Ring Build | 38–41 | 90% | Stereochemical control | Multi-step purification |
| Tandem Approach | 55–60 | 98% | One-pot synthesis | High catalyst loading |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 4–7) but undergoes decarboxylation under strong acidic or basic conditions. The cyclopropane ring demonstrates strain-driven reactivity, participating in ring-opening reactions with electrophiles at elevated temperatures .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 2.45–2.60 (m, 2H, cyclopropane CH₂), 3.12 (t, J=7.2 Hz, 1H, N–CH), 12.1 (br s, 1H, COOH).
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IR (KBr): 2950 cm⁻¹ (C–H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).
Biological Activities and Mechanism
Enzyme Modulation
Patent US11505546B2 discloses azaspirocycles as modulators of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. While specific data for this derivative remains proprietary, structural analogs demonstrate IC₅₀ values of 10–50 nM in MAGL inhibition assays . The spirocyclic framework likely enhances binding affinity through:
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Conformational restriction of pharmacophores.
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Improved membrane permeability via lipophilic methyl groups.
Industrial and Pharmaceutical Applications
Table 3: Key Application Areas
Emerging Research Directions
Recent studies focus on:
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